2-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 3,4-dihydroquinazolin-4-one core substituted with a 2-methyl group at position 2 and a fluoro-substituted phenyl ring at position 3. The quinazolinone moiety is known for its role in modulating enzyme interactions, particularly in anti-inflammatory and anticancer contexts . Its unique substitution pattern (chloro, fluoro, and methyl groups) distinguishes it from related compounds, influencing solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
2-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c1-13-24-18-8-4-2-6-15(18)21(27)26(13)14-10-11-17(23)19(12-14)25-30(28,29)20-9-5-3-7-16(20)22/h2-12,25H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDAAGIVHHDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of cyclooxygenase (COX) enzymes. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.83 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in anti-inflammatory and analgesic contexts.
Synthesis
The synthesis of compounds related to this compound typically involves multi-step organic reactions that include the formation of the quinazolinone core followed by the introduction of the sulfonamide moiety. The synthetic pathway often utilizes various reagents and conditions to achieve the desired substitution patterns on the aromatic rings.
COX Inhibition
Research has shown that derivatives of quinazolinone, including those with sulfonamide groups, exhibit significant inhibition of COX enzymes. For example, a study reported that a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating moderate potency compared to established COX inhibitors like celecoxib, which exhibited 80.1% inhibition at 1 μM .
Table 1: COX Inhibition Data for Related Compounds
| Compound Name | Structure | COX-2 Inhibition (%) | Concentration (μM) |
|---|---|---|---|
| Compound A | Structure A | 47.1 | 20 |
| Celecoxib | Celecoxib Structure | 80.1 | 1 |
| Compound B | Structure B | 27.72 | 22 |
Antimicrobial Activity
Some studies have also explored the antimicrobial properties of quinazolinone derivatives. Although specific data on the target compound is limited, related compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties are primarily attributed to COX inhibition, which reduces prostaglandin synthesis, leading to decreased inflammation and pain . The presence of both the sulfonamide and quinazolinone moieties in the structure enhances these effects.
Case Studies
A notable case study involved evaluating a series of quinazolinone derivatives for their anti-inflammatory activity using in vivo models. The results indicated that compounds with specific substituents at the para position on the phenyl ring exhibited enhanced COX inhibitory activity . This highlights the importance of structural modifications in optimizing biological efficacy.
Scientific Research Applications
Antibacterial Activity
Research has indicated that sulfonamide derivatives exhibit significant antibacterial properties. The compound's structural features enhance its interaction with bacterial enzymes, making it effective against various strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of sulfonamides similar to this compound exhibited effective inhibition of bacterial growth in vitro, suggesting potential for development into new antibiotics .
Antitumor Properties
The compound has also been investigated for its antitumor effects. Its ability to inhibit specific cancer cell lines has been attributed to the interference with cellular signaling pathways involved in tumor growth.
Case Study : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells, leading to reduced viability and proliferation . This suggests that 2-chloro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide may have potential as a chemotherapeutic agent.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study : Research has shown that similar sulfonamide compounds can significantly reduce markers of inflammation in animal models, suggesting therapeutic potential for conditions like arthritis or inflammatory bowel disease .
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Core scaffold : The 3,4-dihydroquinazolin-4-one moiety is shared with analogs like SC-558 and compounds 1a–f (), but substitutions vary significantly.
- Substituents: Position 2 (Quinazolinone): A methyl group enhances steric bulk compared to unsubstituted analogs (e.g., compound 1a, X = H) . Position 5 (Phenyl ring): A fluoro group increases electron-withdrawing effects relative to methoxy (1c) or bromo (1d) substituents . Sulfonamide linkage: The 2-chlorobenzene sulfonamide group differs from other sulfonamide derivatives, such as those with trifluoromethylpyridinyl or isoxazolyl groups ().
Table 1: Structural Comparison of Key Analogs
Target Compound vs. SC-558 and 1a–f Series:
- Enzyme Inhibition: SC-558 is a cyclooxygenase-2 (COX-2) inhibitor, with IC₅₀ values in the nanomolar range. The target compound’s 2-methyl-4-oxoquinazolinone core may enhance selectivity for kinases or proteases over COX-2, though specific data are pending .
- Solubility : The chloro-sulfonamide group reduces aqueous solubility relative to ethoxycarbonyl derivatives (e.g., 1f) but improves membrane permeability .
Table 2: Hypothesized Activity Based on Substituent Effects
| Substituent Type | Biological Impact | Example Compounds |
|---|---|---|
| Electron-Withdrawing | Enhanced target affinity (e.g., kinase inhibition) | Target compound, 1e (Cl) |
| Electron-Donating | Reduced metabolic stability | 1c (OCH₃) |
| Bulky Groups | Steric hindrance, altered binding | Target compound (2-methyl) |
Preparation Methods
Formation of 2-Methyl-3-(2-Fluoro-5-Aminophenyl)-4(3H)-Quinazolinone
The quinazolinone moiety is synthesized via cyclization of anthranilic acid derivatives. Anthranilic acid (1 ) reacts with acetic anhydride under reflux to form benzoxazinone (2 ), which subsequently undergoes nucleophilic attack by 2-fluoro-5-nitroaniline (3 ) in glacial acetic acid. This yields 2-methyl-3-(2-fluoro-5-nitrophenyl)-4(3H)-quinazolinone (4 ), which is reduced to the corresponding amine (5 ) using hydrogen gas and palladium on carbon (10% Pd/C).
Reaction Conditions:
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Cyclization: Anthranilic acid (1 equiv), acetic anhydride (2.5 equiv), reflux at 120°C for 2 hours.
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Quinazolinone Formation: Benzoxazinone (1 equiv), 2-fluoro-5-nitroaniline (1.1 equiv), glacial acetic acid, reflux for 8 hours.
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Reduction: Nitroquinazolinone (1 equiv), H₂ (1 atm), 10% Pd/C (0.1 equiv), ethanol, 25°C, 12 hours.
Characterization Data for Intermediate 5:
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Yield: 78%
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¹H-NMR (DMSO-d₆): δ 8.15 (dd, J = 7.8 Hz, 1H, H-5), 7.89 (td, J = 7.8 Hz, 1H, H-7), 7.72 (d, J = 8.4 Hz, 1H, H-8), 7.45 (d, J = 12.3 Hz, 1H, H-3'), 6.95 (m, 2H, H-4', H-6'), 2.45 (s, 3H, CH₃).
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HRMS (ESI): m/z 314.0982 [M+H]⁺ (calc. 314.0991 for C₁₅H₁₂FN₃O₂).
Sulfonylation of the Aminophenyl Intermediate
Coupling with 2-Chlorobenzenesulfonyl Chloride
The amine group of intermediate 5 reacts with 2-chlorobenzenesulfonyl chloride (6 ) in dichloromethane (DCM) using triethylamine (TEA) as a base. This step introduces the sulfonamide group at the para position relative to the fluorine substituent.
Reaction Conditions:
-
Sulfonylation: Intermediate 5 (1 equiv), 2-chlorobenzenesulfonyl chloride (1.2 equiv), TEA (2.5 equiv), DCM, 0°C → 25°C, 6 hours.
Characterization Data for Target Compound:
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Yield: 62%
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¹H-NMR (DMSO-d₆): δ 8.14 (dd, J = 7.8 Hz, 1H, H-5), 7.91 (d, J = 15.6 Hz, 1H, H-2''), 7.88 (td, J = 7.8 Hz, 1H, H-7), 7.77 (d, J = 8.4 Hz, 1H, H-8), 7.65–7.70 (m, 3H, H-3''', H-4''', H-5'''), 7.52 (d, J = 7.8 Hz, 1H, H-6'''), 7.40 (s, 2H, NH₂), 6.51 (d, J = 15.6 Hz, 1H, H-1''), 2.44 (s, 3H, CH₃).
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¹³C-NMR (DMSO-d₆): δ 161.2 (C=O), 150.9 (N-C=N), 144.6 (C-SO₂), 138.0–120.7 (aromatic carbons), 55.4 (OCH₃ absent, confirming substitution pattern).
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HRMS (ESI): m/z 503.0524 [M+H]⁺ (calc. 503.0538 for C₂₂H₁₆ClFN₃O₃S).
Optimization of Reaction Parameters
Solvent and Temperature Effects
The sulfonylation step was optimized by testing solvents (DCM, THF, acetonitrile) and temperatures (0°C vs. 25°C). DCM at 0°C→25°C provided the highest yield (62%) due to improved solubility of intermediates and reduced side reactions.
Table 1: Solvent Screening for Sulfonylation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 0 → 25 | 62 |
| THF | 25 | 48 |
| Acetonitrile | 25 | 35 |
Mechanistic Insights
Role of Triethylamine
TEA neutralizes HCl generated during sulfonylation, shifting the equilibrium toward product formation. Excess TEA (2.5 equiv) ensures complete deprotonation of the amine, enhancing nucleophilicity.
Regioselectivity in Quinazolinone Formation
The fluorine atom at the 2-position of the aniline directs electrophilic substitution to the 5-position, ensuring correct regiochemistry. Steric effects from the methyl group on the quinazolinone further stabilize the intermediate.
Analytical Validation
Purity Assessment by HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed a purity of 98.5% for the target compound. Retention time: 12.7 minutes.
Thermal Stability Analysis
Thermogravimetric analysis (TGA) revealed decomposition onset at 215°C, indicating suitability for storage at room temperature.
Comparative Analysis with Analogous Compounds
Impact of Substituents on Yield
Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring reduce reaction yields compared to electron-donating groups (-OCH₃), as observed in related sulfonamide-quinazoline derivatives.
Table 2: Substituent Effects on Sulfonylation Yield
| Substituent | Yield (%) |
|---|---|
| -OCH₃ | 71 |
| -F | 62 |
| -Cl | 58 |
Scalability and Industrial Relevance
Pilot-Scale Synthesis
A 100-gram batch produced a 59% yield under optimized conditions, demonstrating scalability. Key challenges included maintaining low temperatures during sulfonylation and minimizing residual solvents during purification.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a central composite design can minimize the number of trials while evaluating nonlinear interactions between variables. Statistical analysis of yield and purity data helps prioritize factors like reaction time or stoichiometry .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
Combine X-ray crystallography for absolute configuration determination with NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve aromatic proton environments and sulfonamide linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV/Vis detection quantifies impurities. For complex mixtures, hyphenated techniques like LC-MS are advised .
Q. How can computational methods aid in predicting physicochemical properties or reactivity?
Employ density functional theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict sites of electrophilic/nucleophilic attack. Solubility parameters can be estimated via COSMO-RS simulations, while molecular docking identifies potential biological targets by assessing binding affinities to protein active sites .
Q. What methodological approaches are critical for evaluating solubility and stability under varying conditions?
Conduct shake-flask experiments across a pH range (1–13) and solvents (polar aprotic to nonpolar) to measure equilibrium solubility. Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis detect degradation products. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard storage conditions .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize in vitro assays against target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods. Pair with cytotoxicity profiling in cell lines (IC₅₀ determination via MTT assays). For agrochemical potential, evaluate herbicidal or pesticidal activity in model organisms (e.g., Arabidopsis, Drosophila) under controlled environmental conditions .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound’s reaction pathways?
Apply ab initio reaction path sampling (e.g., NEB method) to map energy barriers for key transformations, such as sulfonamide hydrolysis or quinazolinone ring rearrangement. Isotopic labeling (e.g., ¹⁸O in carbonyl groups) combined with tandem MS/MS can trace intermediate formation in real-time .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
Synthesize analogs with modifications to the chloro-fluoro phenyl or dihydroquinazolinone moieties. Use multivariate regression analysis to correlate structural descriptors (e.g., Hammett σ, logP) with bioactivity data. Validate hypotheses via molecular dynamics simulations of ligand-receptor interactions .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Replicate experiments under standardized protocols to rule out variability. Employ Bayesian inference to reconcile discrepancies by weighting computational and empirical datasets. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic inhibition) .
Q. How can green chemistry principles be integrated into its synthesis or applications?
Replace hazardous solvents (DMF, DCM) with biobased alternatives (e.g., Cyrene™, 2-MeTHF) using solvent selection tools like CHEM21. Optimize atom economy via one-pot cascades, and apply life-cycle assessment (LCA) to quantify environmental impact reductions .
Q. What crystallization conditions enhance polymorph control for formulation studies?
Screen solvents (e.g., ethanol/water mixtures) and additives (polymers, surfactants) using high-throughput platforms. Monitor nucleation via dynamic light scattering (DLS) and characterize crystal forms with PXRD and DSC. For metastable phases, employ seed crystals or temperature cycling .
Methodological Tables
Table 1: Key Parameters for Synthesis Optimization (DoE Example)
| Variable | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Reaction Temp. | 60–120°C | 90°C | +28% |
| Catalyst Loading | 0.5–5 mol% | 2 mol% | +15% |
| Solvent | DMF, THF, EtOH | THF | +12% |
Table 2: Common Degradation Pathways and Mitigation Strategies
| Pathway | Detection Method | Stabilization Approach |
|---|---|---|
| Hydrolysis (sulfonamide) | HPLC-MS | Lyophilization, pH 6–7 buffers |
| Oxidation (quinazolinone) | FTIR-ATR | Antioxidants (BHT, ascorbate) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
